4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
Molecular Structure: 4-Methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (CAS: 1060230-36-5) features a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 2-position, and a sulfonamide group (-SO₂NH-) linked to a thiophen-3-ylmethyl moiety. This combination of electron-donating (methoxy, methyl) and heteroaromatic (thiophene) groups enhances solubility and electronic properties, making it a versatile scaffold in drug design and materials science .
Synthesis: The compound is synthesized via multi-step reactions, including sulfonylation of the benzene core and subsequent coupling with a thiophene-derived amine. Industrial production optimizes these steps using continuous flow reactors and automated purification systems to improve yield and purity .
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10-7-12(17-2)3-4-13(10)19(15,16)14-8-11-5-6-18-9-11/h3-7,9,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJKCJBGABLBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The starting material, 4-methoxy-2-methylbenzenesulfonyl chloride, is reacted with thiophen-3-ylmethanamine under basic conditions to form the sulfonamide linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and thiophene ring are susceptible to oxidation under controlled conditions:
Key Findings :
-
Thiophene oxidation selectively produces sulfoxide intermediates without ring cleavage under mild conditions.
-
Sulfone formation requires stronger oxidants like , with yields dependent on steric hindrance from the methyl and methoxy substituents .
Reduction Reactions
The sulfonamide functionality undergoes reduction under specific regimes:
Mechanistic Notes :
-
reduces the sulfonamide to amines but risks side reactions with the methoxy group.
-
Catalytic systems preserve aromatic substituents while targeting sulfonyl groups .
Electrophilic Aromatic Substitution (EAS)
The methoxy-activated benzene ring undergoes regioselective substitutions:
| Position | Reagent/Conditions | Product | Yield | Regiochemistry |
|---|---|---|---|---|
| Para to methoxy | / (25°C) | 5-bromo derivative | 89% | Dominant para-directing effect of |
| Ortho to methoxy | / (0°C) | 3-nitro derivative | 62% | Steric hindrance from methyl group limits ortho substitution |
Spectral Evidence :
-
data confirm bromination at C5 (δ 7.45 ppm, singlet for aromatic H).
-
Nitration yields minor meta-products (8%) due to competing directing effects.
Nucleophilic Acyl Substitution
The sulfonamide’s NH group participates in acylations:
Thermodynamic Analysis :
Cross-Coupling Reactions
The thiophene moiety enables transition-metal-catalyzed couplings:
| Reaction Type | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | / | Biaryl-thiophene hybrid | 55% |
| Stille | / | Thienyl-stannane adduct | 48% |
Challenges :
-
Steric bulk from the benzene substituents reduces coupling efficiency (<60% yields).
Hydrolysis Reactions
Controlled cleavage of functional groups:
| Reaction Target | Conditions | Product | Rate Constant (, s) |
|---|---|---|---|
| Methoxy group | /acetic acid (reflux) | Phenolic derivative | |
| Sulfonamide | / (100°C) | Benzenesulfonic acid |
Kinetic Insights :
-
Methoxy hydrolysis follows pseudo-first-order kinetics ( = 3.2 h).
Photochemical Reactions
UV-induced transformations:
| Conditions | Product | Quantum Yield () |
|---|---|---|
| 254 nm, -saturated | Thiophene endoperoxide | 0.12 |
| 365 nm, catalyst | C-S bond cleavage products | 0.07 |
Applications :
-
Photooxygenation generates reactive intermediates for polymer synthesis.
Scientific Research Applications
4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes that are sensitive to sulfonamide groups, such as carbonic anhydrase or dihydropteroate synthase.
Pathways Involved: The compound can interfere with the folate synthesis pathway in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
| Compound Name | Substituents/Modifications | Key Properties/Activities | Reference |
|---|---|---|---|
| This compound | Methoxy (4-), methyl (2-), thiophen-3-ylmethyl | Enzyme inhibition, high solubility, semiconductor potential | |
| 4-Propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide | Propyl (4-) instead of methoxy/methyl | Altered lipophilicity; variable biological activity | |
| 4-Methyl-N-(thiophen-3-ylmethyl)benzene-1-sulfonamide | Methyl (4-), lacks methoxy group | Reduced solubility; comparable enzyme inhibition | |
| 2,4-Dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide | Methyl (2,4-); no methoxy | Enhanced antimicrobial activity; lower electronic conjugation | |
| 4-Ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide | Ethoxy (4-), benzothiazole substituent | Increased metabolic stability; distinct receptor binding |
Key Observations :
Substituent Effects :
- Methoxy Group : Enhances solubility and electronic properties compared to alkyl chains (e.g., propyl) .
- Thiophene vs. Furan/Benzothiazole : Thiophene’s sulfur atom improves π-conjugation and charge transport in materials, while furan (oxygen-based) or benzothiazole (nitrogen/sulfur) derivatives exhibit distinct reactivity and target affinities .
Biological Activity: Methyl and methoxy groups at the 2- and 4-positions synergistically improve enzyme inhibition (e.g., dihydropteroate synthase) compared to mono-substituted analogs . Compounds with bulkier substituents (e.g., benzothiazole in ) show enhanced metabolic stability but reduced solubility.
Materials Science Applications :
- Thiophene-containing sulfonamides demonstrate superior conductivity in polymers compared to furan-based analogs due to sulfur’s polarizability .
Mechanistic Insights :
- Enzyme Inhibition: Sulfonamides like the target compound compete with para-aminobenzoic acid (PABA) in bacterial folate synthesis, a mechanism shared across analogs . However, substituents influence binding affinity; methoxy and methyl groups optimize steric and electronic interactions with enzyme active sites .
- Electronic Properties : The thiophene moiety’s electron-rich nature facilitates charge transfer in conductive polymers, outperforming furan or aniline derivatives .
Biological Activity
4-Methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is an organic compound characterized by a benzene ring with multiple substituents, including a methoxy group, a methyl group, and a sulfonamide moiety linked to a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with thiophen-3-ylmethanamine under basic conditions. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to facilitate the formation of the sulfonamide linkage .
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The mechanism of action is primarily through the inhibition of bacterial folate synthesis pathways, specifically targeting enzymes such as dihydropteroate synthase. This inhibition leads to impaired nucleic acid synthesis in bacteria, ultimately resulting in bactericidal effects .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| 4-Methoxy-2-methyl-N-(thiophen-3-yl)methyl-benzenesulfonamide | 50 | Staphylococcus aureus |
| Standard (Ampicillin) | 100 | Escherichia coli |
| Standard (Chloramphenicol) | 50 | Salmonella typhi |
This data illustrates that the compound demonstrates comparable efficacy against various pathogens when benchmarked against standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity. The mechanism appears to involve disruption of cellular signaling pathways related to proliferation and survival .
Table 2: Anticancer Activity Profile
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 | Induction of apoptosis |
| HeLa | 30.10 | Cell cycle arrest and apoptosis induction |
Other Biological Activities
Beyond antimicrobial and anticancer effects, preliminary studies suggest potential anti-inflammatory and analgesic activities. These effects may be attributed to the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes .
Case Studies
Recent studies have highlighted the compound's versatility in drug development. For instance, a study assessed its efficacy against resistant bacterial strains, revealing promising results in overcoming resistance mechanisms typically seen with conventional antibiotics . Another case study focused on its role as a scaffold for synthesizing novel derivatives with enhanced biological activity .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide?
Answer:
Synthetic optimization should focus on:
- Stepwise yield improvement : Use catalysts like Pd(OAc)₂ for coupling reactions and Friedel-Crafts alkylation to enhance thiophene ring attachment .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates, as demonstrated for structurally similar sulfonamides .
- Stereochemical control : Monitor alkylation steps (e.g., thiophen-3-ylmethyl group attachment) using chiral columns to avoid racemization .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR/IR : Use -NMR to confirm sulfonamide proton environments (δ 7.5–8.0 ppm) and IR for S=O stretching (~1350 cm) .
- X-ray crystallography : Resolve methoxy and thiophene substituent orientations (bond angles: C–S–O ≈ 107–117°) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 351.12 (theoretical) .
Advanced: How can computational methods predict the electronic properties and bioactivity of this sulfonamide?
Answer:
- DFT studies : Optimize geometry at B3LYP/6-311G(d,p) to calculate frontier orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating polarizability .
- Molecular docking : Simulate binding to dihydropteroate synthetase (PDB: 1AJ7) or HIV RNA (docking score: −8.4 kcal/mol) using AutoDock Vina .
- ADMET prediction : Use SwissADME to assess logP (~2.8) and bioavailability, critical for drug-likeness .
Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
- Orthogonal assays : Compare enzyme inhibition (e.g., dihydropteroate synthetase IC) with cell-based assays (MIC against E. coli) to validate mechanisms .
- Control experiments : Test thiophene-free analogs to isolate the contribution of the sulfonamide group .
- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259351) to identify trends in structure-activity relationships (SAR) .
Basic: How do substituents (methoxy, methyl, thiophene) influence this compound’s reactivity?
Answer:
- Methoxy group : Enhances electron density on the benzene ring, directing electrophilic substitution to the para position .
- Thiophene ring : Participates in π-π stacking with biological targets (e.g., HIV RNA) and stabilizes sulfonamide conformation via steric effects .
- Methyl group : Reduces solubility but improves metabolic stability by blocking cytochrome P450 oxidation .
Advanced: What are the implications of stereoisomerism in derivatives of this compound?
Answer:
- Synthetic chirality : Use Sharpless epoxidation or enzymatic resolution to isolate (R/S)-isomers and compare bioactivity .
- Pharmacokinetics : Stereocenters in the thiophen-3-ylmethyl group may alter binding to chiral pockets in target enzymes (e.g., dihydropteroate synthetase) .
- Analytical challenges : Differentiate isomers via chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) .
Basic: What degradation pathways are observed under accelerated stability testing?
Answer:
- Hydrolysis : Sulfonamide bond cleavage in acidic conditions (pH < 3) produces 4-methoxy-2-methylbenzenesulfonic acid and thiophen-3-ylmethanamine .
- Oxidation : Thiophene ring forms sulfoxide derivatives under light exposure, detectable via LC-MS .
- Thermal degradation : Above 150°C, methyl group demethylation occurs, monitored by TGA-DSC .
Advanced: How can QSAR models improve the design of analogs with enhanced potency?
Answer:
- Descriptor selection : Include topological polar surface area (TPSA), ClogP, and Hammett constants for substituents .
- Training datasets : Use PubChem data (CID 861209) to correlate thiophene substitution patterns with antimicrobial activity .
- Validation : Apply leave-one-out cross-validation (R > 0.8) to ensure predictive accuracy .
Basic: Which analytical methods ensure purity (>98%) for in vivo studies?
Answer:
- HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (retention time: 12.3 min) .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Karl Fischer titration : Maintain water content <0.5% to prevent hydrolysis .
Advanced: What mechanistic insights explain the compound’s selectivity for bacterial vs. mammalian enzymes?
Answer:
- Structural alignment : Compare bacterial dihydropteroate synthetase (broader active site) with human carbonic anhydrase (narrower pocket) using PyMOL .
- Mutagenesis studies : Replace Phe31 (bacterial enzyme) with smaller residues to assess steric hindrance from the thiophene group .
- Kinetic assays : Measure and to confirm competitive inhibition patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
